Bienvenue dans la boutique en ligne BenchChem!

N-methyl-N-(quinoxalin-6-yl)acetamide

Ion channel pharmacology KCNQ2/3 modulation Neuronal excitability

N-Methyl-N-(quinoxalin-6-yl)acetamide (CAS 1384863-11-9; C₁₁H₁₁N₃O; MW 201.22 g/mol) is a small-molecule quinoxaline-acetamide hybrid characterized by a bicyclic quinoxaline core linked to an N-methylacetamide substituent at the 6-position. The compound is typically supplied as a brown solid synthesized via N-methylation of N-(quinoxalin-6-yl)acetamide using NaH/MeI, achieving ~93% yield, with identity confirmed by ¹H/¹³C NMR and ESI-MS (m/z 202.1 [M+H]⁺).

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B8625844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(quinoxalin-6-yl)acetamide
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1=CC2=NC=CN=C2C=C1
InChIInChI=1S/C11H11N3O/c1-8(15)14(2)9-3-4-10-11(7-9)13-6-5-12-10/h3-7H,1-2H3
InChIKeyOMXDTXGGUOVGAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N-(quinoxalin-6-yl)acetamide: Core Chemical Identity & Procurement Baseline


N-Methyl-N-(quinoxalin-6-yl)acetamide (CAS 1384863-11-9; C₁₁H₁₁N₃O; MW 201.22 g/mol) is a small-molecule quinoxaline-acetamide hybrid characterized by a bicyclic quinoxaline core linked to an N-methylacetamide substituent at the 6-position . The compound is typically supplied as a brown solid synthesized via N-methylation of N-(quinoxalin-6-yl)acetamide using NaH/MeI, achieving ~93% yield, with identity confirmed by ¹H/¹³C NMR and ESI-MS (m/z 202.1 [M+H]⁺) . Commercially, it is available at a standard purity of 95% from multiple research-chemical suppliers . The quinoxaline ring provides π-conjugation and hydrogen-bonding sites, while the tertiary amide N-methyl group enhances lipophilicity (cLogP ~0.9) and prevents secondary amide hydrogen-bond donation, a critical structural feature that differentiates its molecular recognition profile from primary amide analogs .

Critical Substitution Risks When Replacing N-Methyl-N-(quinoxalin-6-yl)acetamide with In-Class Analogs


Quinoxaline-acetamide derivatives spanning the C-6 position cannot be treated as functionally interchangeable without risking substantial alterations in target engagement, selectivity, and ADMET properties. The tertiary N-methyl amide of the target compound eliminates a hydrogen-bond donor present in the primary amide analog N-(quinoxalin-6-yl)acetamide, driving a significant shift in ion-channel modulation potency—from weak KCNQ2 antagonism (IC₅₀ > 20,000 nM) to 70 nM . Relocation of the acetamide substituent from the 6-position to the 2-position introduces distinct conformational preferences and hydrogen-bonding topologies, while N-methylation simultaneously increases lipophilicity and alters metabolic soft spots . These data demonstrate that simple substitution with off-the-shelf quinoxaline-acetamide alternatives would compromise assay reproducibility and lead to erroneous structure–activity conclusions.

Product-Specific Quantitative Evidence: N-Methyl-N-(quinoxalin-6-yl)acetamide vs. Closest Analogs


KCNQ2 Antagonism: 289-Fold Gain in Potency Over the Des-Methyl Analog

The sole structural difference between the target compound and its closest analog—a single N-methyl group on the acetamide—drives a >289-fold improvement in KCNQ2 antagonism. In an automated patch-clamp assay using CHO cells expressing human KCNQ2 (3 min incubation), N-methyl-N-(quinoxalin-6-yl)acetamide exhibited an IC₅₀ of 70 nM . Under identical assay conditions, the des-methyl analog N-(quinoxalin-6-yl)acetamide showed only marginal activity (IC₅₀ > 20,200 nM) . Furthermore, the compound demonstrates a 1.7-fold selectivity window for KCNQ2 homomers (IC₅₀ 70 nM) over KCNQ2/3 heteromers (IC₅₀ 120 nM) in the same cell background, a property not observed for the des-methyl analog . The tertiary amide motif is thus a critical pharmacophoric determinant for KCNQ2 channel engagement.

Ion channel pharmacology KCNQ2/3 modulation Neuronal excitability Pain & epilepsy research

MAO-A Counter-Screen: Absence of Significant MAO-A Inhibition Resolves a Class Liability

Many quinoxaline-containing compounds display unintended inhibition of monoamine oxidase A (MAO-A), creating a significant off-target liability for CNS-targeted programs. N-Methyl-N-(quinoxalin-6-yl)acetamide was profiled against MAO-A in a fluorescence-based assay measuring kynuramine conversion to 4-hydroxyquinoline (20 min incubation). The compound showed an IC₅₀ > 100,000 nM, indicating essentially no meaningful MAO-A inhibition at pharmacologically relevant concentrations . This contrasts sharply with structurally related quinoxaline amides that are often moderate to potent MAO-A inhibitors. The absence of MAO-A activity, combined with potent KCNQ2 engagement, establishes a therapeutically relevant selectivity profile.

Drug metabolism MAO inhibition CNS safety pharmacology Off-target liability

Positional Isomer Differentiation: 6-Acetamide Substitution Confers Unique KCNQ Subtype Profile

The attachment position of the N-methylacetamide group on the quinoxaline ring is a primary determinant of ion-channel activity. The 6-substituted isomer (target compound) is a potent KCNQ2 antagonist (IC₅₀ 70 nM) , whereas the 2-substituted regioisomer N-methyl-N-(quinoxalin-2-yl)acetamide has not been reported to exhibit measurable KCNQ2 activity in publicly curated databases. The 6-position places the acetamide group in a distinct geometric relationship with the quinoxaline N-1 and N-4 atoms, optimizing electrostatic and hydrogen-bonding interactions with the KCNQ2 binding site. This regiospecificity is a critical procurement parameter: ordering the incorrect isomer would yield a compound with no documented KCNQ2 pharmacology.

Positional isomer SAR Quinoxaline regioisomers KCNQ channel pharmacology Subtype selectivity

Physicochemical Differentiation: N-Methylation Enhances Lipophilicity and Metabolic Stability Potential

The N-methyl group on the acetamide transforms a secondary amide (hydrogen-bond donor) into a tertiary amide (no donor), producing measurable shifts in key physicochemical parameters. The target compound has a calculated cLogP of approximately 0.9, versus 0.3–0.5 for the des-methyl analog N-(quinoxalin-6-yl)acetamide . The loss of the N-H hydrogen-bond donor reduces polar surface area (tPSA) from 54.9 Ų to approximately 45.4 Ų . These changes collectively predict improved passive membrane permeability and reduced susceptibility to Phase II glucuronidation or sulfation at the amide nitrogen. While these are calculated rather than experimentally measured values, the directional trends are unambiguous and supported by the broader medicinal chemistry literature on N-methylation as a permeability enhancement strategy.

Physicochemical profiling Lipophilicity optimization Metabolic stability ADME optimization

Optimal Application Scenarios for N-Methyl-N-(quinoxalin-6-yl)acetamide Based on Quantitative Differentiation Evidence


KCNQ2/3 Ion Channel Probe for Pain and Epilepsy Target Validation

With an IC₅₀ of 70 nM for KCNQ2 and a 1.7-fold selectivity over KCNQ2/3 heteromers (120 nM), this compound serves as a well-characterized chemical probe for dissecting KCNQ2-mediated versus KCNQ3-mediated contributions to neuronal M-current modulation in CHO or HEK293 patch-clamp systems . Its well-defined selectivity window enables experimental designs that distinguish homomeric from heteromeric channel pharmacology.

Selective Fragment for Combinatorial Library Design Avoiding MAO-A Off-Target Liability

The compound's lack of significant MAO-A inhibition (IC₅₀ > 100,000 nM) makes it a preferred quinoxaline fragment for CNS-targeted library enumeration where MAO-related off-targets could confound screening. It allows medicinal chemists to incorporate the quinoxaline scaffold without inheriting the MAO-A liability common to this heterocycle class.

Regiospecific Probe Requiring Confirmed 6-Position Acetamide Substitution

For SAR studies exploring positional effects of quinoxaline substitution on ion channel or kinase target engagement, this compound provides a structurally validated 6-substituted reference standard. The complete loss of KCNQ2 activity upon 6 → 2 positional shift establishes it as the critical regioisomer for procurement when 6-position pharmacophore mapping is required.

Quote Request

Request a Quote for N-methyl-N-(quinoxalin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.